N-Hydroxycyclohexanecarbimidoyl chloride
Description
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(E)-N-hydroxycyclohexanecarboximidoyl chloride |
InChI |
InChI=1S/C7H12ClNO/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2/b9-7+ |
InChI Key |
NNKVOGOHPCCQAQ-VQHVLOKHSA-N |
Isomeric SMILES |
C1CCC(CC1)/C(=N\O)/Cl |
Canonical SMILES |
C1CCC(CC1)C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Cyclohexanecarboxylic Acid Derivatives
One of the primary synthetic routes to N-hydroxycyclohexanecarbimidoyl chloride involves the halogenation of cyclohexanecarboxylic acid derivatives. The process typically uses halogenating agents such as phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or oxalyl chloride (COCl₂) to convert cyclohexanecarboxylic acid or its derivatives into the corresponding acyl halides, which can be further transformed into the imidoyl chloride.
Key Reaction Conditions and Steps:
- The cyclohexanecarboxylic acid derivative is reacted with a halogenating agent in the presence of a trialkylamine base (e.g., triethylamine) to facilitate halogenation.
- The reaction is often carried out under controlled temperature conditions (e.g., 230–250 °C in an autoclave for several hours) to achieve high conversion.
- After halogenation, the product is isolated by phase separation, washing, and evaporation under reduced pressure to yield a pale yellow oil or solid intermediate.
This method is well-documented in patent literature and provides a robust route to acyl halides, which are precursors to the target compound.
Synthesis via Oxime Formation and Subsequent Chlorination
A widely adopted laboratory-scale method involves two main steps: formation of the oxime intermediate followed by chlorination to afford the N-hydroxycarbimidoyl chloride.
Step 1: Oxime Formation
- Cyclohexanone or cyclohexanecarboxaldehyde is reacted with hydroxylamine hydrochloride in aqueous media, often with a base such as sodium carbonate or sodium hydroxide, to form the corresponding oxime.
- Ultrasonic irradiation at mild temperatures (~30 °C) can be used to enhance reaction rates and yields.
- The oxime is isolated by extraction and drying, typically without further purification.
Step 2: Chlorination of Oxime
- The isolated oxime is dissolved in an organic solvent such as chloroform.
- A chlorinating agent, most commonly N-chlorosuccinimide (NCS), is added dropwise in the presence of a catalytic amount of pyridine.
- The reaction mixture is stirred at ambient temperature until completion, monitored by thin-layer chromatography (TLC).
- The crude product is purified by flash chromatography to yield this compound as a solid.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Cyclohexanone + Hydroxylamine HCl, Na2CO3, ultrasonic bath, 30 °C | Cyclohexanone oxime | High (not specified) |
| 2 | Oxime + N-chlorosuccinimide, pyridine, CHCl3, RT | This compound | Up to 98% (isolated) |
This method is favored for its mild conditions and high yield, and the spectral data (¹H NMR) of the product closely match literature values, confirming the structure.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogenation of acid derivatives | Cyclohexanecarboxylic acid | PCl₃, PCl₅, SOCl₂, COCl₂ + trialkylamine | 230–250 °C, autoclave, 7–16 h | Not specified | Industrial scale, robust, requires high temp |
| Oxime formation + chlorination | Cyclohexanone + hydroxylamine HCl | N-chlorosuccinimide, pyridine, CHCl₃ | Ultrasonic bath 30 °C; RT stirring | Up to 98% | Mild conditions, high purity, lab scale |
| Acyl isothiocyanate pathway | Cyclohexanecarbonyl chloride | KSCN, primary amines | Room temperature, acetone solvent | High (for related derivatives) | For carbamothioyl derivatives, related chemistry |
Analytical and Spectroscopic Characterization
- The this compound synthesized by the oxime chlorination method exhibits characteristic ¹H NMR signals consistent with the expected structure.
- Melting points and purity are confirmed by chromatographic and spectroscopic methods.
- The compound is sensitive to moisture and requires careful handling and storage.
Chemical Reactions Analysis
N-Hydroxycyclohexanecarbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The carbimidoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding amides, esters, or thioesters
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amides, esters, and nitriles.
Scientific Research Applications
N-Hydroxycyclohexanecarbimidoyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound can be used in the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Hydroxycyclohexanecarbimidoyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The carbimidoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- The adamantane-based acetamide () exhibits reduced reactivity in coupling reactions due to steric bulk, whereas this compound’s cyclohexane backbone balances reactivity and stability.
- The cyano-substituted derivative () shows higher stability than the parent compound due to the electron-withdrawing –CN group, which may reduce hydrolysis rates.
Analysis :
- The use of PyBOP () and similar agents suggests that N-hydroxycarbimidoyl chlorides generally require mild coupling conditions. However, yields vary significantly with substituents; bulky groups (e.g., adamantane) may lower efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
